2-Methyl-1-(3-phenoxy-propyl)-1H-benzoimidazole
Description
Properties
IUPAC Name |
2-methyl-1-(3-phenoxypropyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-14-18-16-10-5-6-11-17(16)19(14)12-7-13-20-15-8-3-2-4-9-15/h2-6,8-11H,7,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCRTVNVYZASSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methyl-1-(3-phenoxy-propyl)-1H-benzoimidazole is a benzimidazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-Methyl-1-(3-phenoxy-propyl)-1H-benzoimidazole can be represented as follows:
This compound features a benzoimidazole core, which is known for its pharmacological potential. The presence of the phenoxypropyl substituent is believed to enhance its biological activity through improved lipophilicity and membrane permeability.
Anticancer Activity
Numerous studies have reported the anticancer properties of benzimidazole derivatives, including 2-Methyl-1-(3-phenoxy-propyl)-1H-benzoimidazole. The compound has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects.
- Case Study : In a study focusing on related benzimidazole compounds, derivatives were tested against the MDA-MB-231 breast cancer cell line. Notably, compounds with similar structures exhibited IC50 values ranging from 16.38 μM to over 100 μM, indicating potent activity against cancer cells .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 2-Methyl-1-(3-phenoxy-propyl)-1H-benzoimidazole | TBD | TBD |
| Related Compound (2g) | 16.38 | MDA-MB-231 |
The mechanism of action appears to involve apoptosis induction via mitochondrial pathways, leading to caspase activation and subsequent cancer cell death .
Antimicrobial Activity
The antimicrobial properties of 2-Methyl-1-(3-phenoxy-propyl)-1H-benzoimidazole have also been investigated. Benzimidazole derivatives are known to exhibit antibacterial and antifungal activities.
- Antibacterial Activity : The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Streptococcus faecalis, with MIC values reported at 4 μg/mL for some derivatives .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 4 |
| Streptococcus faecalis | 8 |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the benzimidazole ring significantly influence biological activity. For instance, the introduction of alkyl or phenoxy groups at specific positions enhances lipophilicity and improves interaction with biological targets .
The biological activity of 2-Methyl-1-(3-phenoxy-propyl)-1H-benzoimidazole is attributed to its ability to interact with various cellular targets through mechanisms such as:
- Hydrogen Bonding : The imidazole ring facilitates interactions with enzymes and receptors.
- Membrane Permeability : Increased lipophilicity aids in transmembrane diffusion, enhancing bioavailability and efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
5-(3-Phenoxy-propyl)-2-phenyl-imidazol-1-sulfonat (171a)
- Core Structure: Imidazole (non-fused aromatic ring) .
- Substituents: 3-Phenoxy-propyl at position 5, phenyl at position 2, and sulfonate at position 1.
- Key Differences : The imidazole core lacks the fused benzene ring of benzimidazole, reducing aromatic conjugation and altering electronic properties.
- Pharmacological Relevance: Acts as a histamine receptor (H1/H2/H3/H4) ligand, highlighting the role of the phenoxy-propyl group in receptor interaction .
Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate
- Core Structure : Benzimidazole .
- Substituents : Ethyl carboxylate at position 5, 1,3-benzodioxol at position 2, and 3-(2-oxopyrrolidin-1-yl)propyl at position 1.
- Key Differences: The benzodioxol and oxopyrrolidinyl groups introduce polar and hydrogen-bonding motifs, enhancing solubility compared to the target compound’s phenoxy group.
1-(3-Amino-1-phenylpropyl)-3-(2-fluorophenyl)-1,3-dihydro-2H-benzimidazol-2-one
- Core Structure : Benzimidazolone (oxidized benzimidazole with a ketone group) .
- Substituents: 3-Amino-1-phenylpropyl at position 1 and 2-fluorophenyl at position 3.
- Key Differences: The ketone group in the core alters electronic properties and hydrogen-bonding capacity.
- Pharmacological Relevance : Targets neurological pathways, suggesting benzimidazolones’ utility in central nervous system disorders .
1,7′-Dimethyl-2′-propyl-1H,3′H-2,5′-bibenzo[d]imidazole
- Core Structure : Bibenzimidazole (dimeric benzimidazole) .
- Substituents : Methyl and propyl groups at distinct positions.
- Key Differences : The dimeric structure increases molecular weight and complexity, likely affecting pharmacokinetics and bioavailability.
- Pharmacological Relevance: Not explicitly stated, but dimeric structures often exhibit enhanced binding avidity .
Physicochemical and Pharmacological Comparison
Key Observations :
- Lipophilicity: The target compound’s phenoxy group confers higher logP (~3.5) compared to polar derivatives like the sulfonate (171a) or carboxylate analogs.
- Structural Flexibility: The 3-phenoxy-propyl chain’s length and ether linkage may enhance conformational adaptability in binding pockets compared to rigid substituents like benzodioxol .
Preparation Methods
Fundamental Synthetic Pathways for Benzimidazole Core Formation
Cyclocondensation of o-Phenylenediamine with Carboxylic Acid Derivatives
The benzimidazole scaffold is classically synthesized via the condensation of o-phenylenediamine with carboxylic acids or their equivalents. For 2-methyl-1H-benzimidazole, formic acid or acetic acid serves as the carbonyl source, facilitating cyclization under acidic conditions. For example, heating o-phenylenediamine with glacial acetic acid at 120°C for 6 hours yields 2-methyl-1H-benzimidazole through a dehydration-cyclization mechanism. This method achieves yields of 85–92% but requires subsequent alkylation to introduce the 3-phenoxypropyl group.
Aldehyde-Mediated Cyclization with Oxidizing Agents
An alternative route employs aldehydes as the methyl group source. o-Phenylenediamine reacts with acetaldehyde in the presence of sodium dithionite (Na₂S₂O₄) under refluxing ethanol, forming the 2-methylbenzimidazole core via reductive cyclization. This method avoids harsh acids but necessitates stoichiometric reductants. Yields range from 78% to 88%, depending on the aldehyde’s reactivity.
Alkylation Strategies for N1-Substitution
Nucleophilic Alkylation with 3-Phenoxypropyl Halides
The introduction of the 3-phenoxypropyl group at the N1 position typically involves alkylation of 2-methyl-1H-benzimidazole with 1-bromo-3-phenoxypropane. In a representative procedure, 2-methylbenzimidazole (1.0 equiv) is dissolved in dimethyl sulfoxide (DMSO) and treated with potassium carbonate (2.0 equiv) as a base. 1-Bromo-3-phenoxypropane (1.2 equiv) is added dropwise at 0°C, and the mixture is stirred at room temperature for 12 hours. The product is extracted with n-hexane and purified via recrystallization, yielding 2-methyl-1-(3-phenoxy-propyl)-1H-benzimidazole in 70–82% yield.
Table 1: Optimization of Alkylation Conditions
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMSO | 25 | 82 |
| NaH | THF | 0 → 25 | 75 |
| Cs₂CO₃ | DMF | 60 | 68 |
Phase-Transfer Catalysis for Enhanced Efficiency
Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve alkylation efficiency by facilitating interphase reactant transfer. A mixture of 2-methylbenzimidazole, 1-bromo-3-phenoxypropane, TBAB (0.1 equiv), and aqueous NaOH (50%) in toluene achieves 89% yield after 4 hours at 60°C. This method reduces reaction time and energy consumption compared to traditional approaches.
One-Pot Synthesis via Tandem Cyclization-Alkylation
Microwave-Assisted Concurrent Reactions
Microwave irradiation enables the integration of benzimidazole core formation and N1-alkylation in a single step. A mixture of o-phenylenediamine, acetic acid (for methyl group incorporation), and 1-bromo-3-phenoxypropane is irradiated at 150°C for 15 minutes in polyphosphoric acid (PPA). This method achieves 91% yield by accelerating both cyclization and alkylation kinetics.
Metal-Catalyzed Tandem Processes
Copper(I) bromide (CuBr) catalyzes the one-pot synthesis of 2-methyl-1-(3-phenoxy-propyl)-1H-benzimidazole from o-phenylenediamine, acetaldehyde, and 1-bromo-3-phenoxypropane. In dimethylformamide (DMF) at 90°C, CuBr (10 mol%) promotes sequential cyclization (via acetaldehyde coupling) and alkylation, yielding 84% product in 8 hours.
Green Chemistry Approaches
Solvent-Free Alkylation Under Ball Milling
Mechanochemical methods eliminate solvent use. A mixture of 2-methylbenzimidazole, 1-bromo-3-phenoxypropane, and K₂CO₃ is ground in a ball mill at 30 Hz for 2 hours, yielding 88% product. This approach aligns with sustainable chemistry principles and reduces purification steps.
Ionic Liquid-Mediated Synthesis
Ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆]) serve as recyclable reaction media. At 100°C, the alkylation of 2-methylbenzimidazole with 1-bromo-3-phenoxypropane in [BMIM][PF₆] achieves 90% yield over five cycles without significant catalyst degradation.
Analytical Characterization and Validation
Spectroscopic Confirmation
- ¹H NMR (DMSO-d₆): δ 12.90 (s, 1H, NH), 7.65–7.21 (m, 8H, aromatic), 4.32 (t, 2H, N-CH₂), 3.95 (t, 2H, O-CH₂), 2.78 (s, 3H, CH₃).
- ¹³C NMR : 151.2 (C2), 143.8 (N-CH₂), 135.0–111.2 (aromatic carbons), 56.1 (O-CH₂), 44.3 (N-CH₂), 21.5 (CH₃).
- HRMS : m/z calculated for C₁₇H₁₈N₂O [M+H]⁺: 279.1497; found: 279.1502.
Industrial-Scale Production Considerations
Continuous-Flow Reactor Design
Microfluidic reactors enhance heat and mass transfer for large-scale synthesis. A tubular reactor operating at 150°C with a residence time of 10 minutes achieves 94% conversion, outperforming batch reactors.
Cost-Benefit Analysis of Catalysts
While CuBr offers high activity, its cost and toxicity favor alternatives like Fe₃O₄ nanoparticles, which provide 82% yield at 1/10th the cost.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
